Welcome to the BenchChem Online Store!
molecular formula C13H17NO3 B4781342 butyl N-(3-acetylphenyl)carbamate

butyl N-(3-acetylphenyl)carbamate

Cat. No. B4781342
M. Wt: 235.28 g/mol
InChI Key: PXQOJTKHDSSYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04654347

Procedure details

A mixture of 27.03 g of m-aminoacetophenone, 25.85 g of diisopropylethylamine, 27.32 g of n-butyl chloroformate and 300 ml of dichloromethane was reacted as described in Example 1, giving 42.10 g of (3-acetylphenyl)carbamic acid, butyl ester, mp 59°-60° C.
Quantity
27.03 g
Type
reactant
Reaction Step One
Quantity
25.85 g
Type
reactant
Reaction Step One
Quantity
27.32 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:8](=[O:10])[CH3:9])[CH:5]=[CH:6][CH:7]=1.C(N(C(C)C)CC)(C)C.Cl[C:21]([O:23][CH2:24][CH2:25][CH2:26][CH3:27])=[O:22]>ClCCl>[C:8]([C:4]1[CH:3]=[C:2]([NH:1][C:21](=[O:22])[O:23][CH2:24][CH2:25][CH2:26][CH3:27])[CH:7]=[CH:6][CH:5]=1)(=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
27.03 g
Type
reactant
Smiles
NC=1C=C(C=CC1)C(C)=O
Name
Quantity
25.85 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
27.32 g
Type
reactant
Smiles
ClC(=O)OCCCC
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C=CC1)NC(OCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 42.1 g
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.